Bis-PEG6-acid

Overview

Description

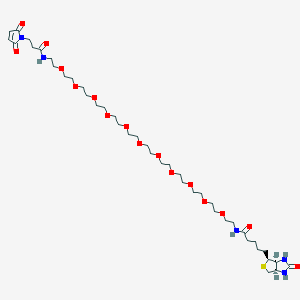

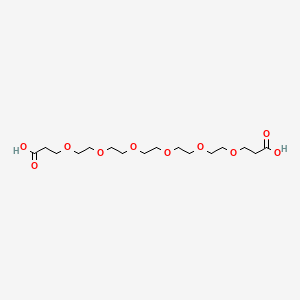

Bis-PEG6-acid is a PEG derivative containing two terminal carboxylic acid groups. The hydrophilic PEG spacer increases solubility in aqueous media . The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .

Synthesis Analysis

The synthesis of this compound involves the reaction of the terminal carboxylic acids with primary amine groups in the presence of activators such as EDC or DCC to form a stable amide bond . More detailed synthesis methods and characterization of PEG derivatives are described in a paper on the synthesis and characterization of poly(ethylene glycol) derivatives .Molecular Structure Analysis

This compound has a molecular weight of 382.40 and a chemical formula of C16H30O10 . It contains two terminal carboxylic acid groups and a hydrophilic PEG spacer .Chemical Reactions Analysis

The terminal carboxylic acids of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . This property makes it useful in the synthesis of PROTACs .Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 382.40 and a chemical formula of C16H30O10 . It is white to off-white in color .Scientific Research Applications

Catalyst for Efficient Synthesis

Bis-PEG6-acid derivatives, such as PEG–OSO3H, have been utilized as highly efficient, biodegradable, and reusable acid catalysts. These catalysts facilitate the synthesis of novel products like bis-Knoevenagel products under solvent-free conditions, offering advantages like high conversions, cleaner reaction profiles, and economic viability (Siddiqui & Khan, 2013).

Preparation of Modified Poly(ethylene glycol)

This compound derivatives have been used in the modification of poly(ethylene glycol) (PEG), such as the preparation of bis(phosphonomethyl)amino- and bis[(dimethoxyphosphoryl)methyl]amino-terminated PEG. These modifications can lead to applications in various fields, including drug delivery and materials science (Turrin, Hameau, & Caminade, 2012).

Enhancement of Nanoparticle Stability

This compound derivatives play a crucial role in enhancing the colloidal stability of nanoparticles, such as semiconductor quantum dots and gold nanoparticles. The stability is improved even under extreme conditions, like varying pH levels and high electrolyte concentrations, making these nanoparticles suitable for various bio-related studies (Stewart et al., 2010).

Drug Delivery Systems

The use of this compound derivatives has shown significant promise in drug delivery systems. For instance, they have been utilized in the synthesis of dendrimer and linear bis(poly(ethylene glycol)) (PEG) polymer conjugates with anticancer drugs like paclitaxel. These conjugates can enhance drug solubility and cytotoxicity, suggesting potential applications in chemotherapy (Khandare et al., 2006).

Enhancing Extraction-Separation Processes

In the field of analytical chemistry, this compound derivatives have been used to improve the extraction-separation of metal ions like La(III), Eu(III), and Er(III) ions. This application showcases the role of PEG derivatives in enhancing separation processes in chemical analysis (Heidari et al., 2015).

Electroplating Industry

In the electroplating industry, this compound derivatives have been studied for their role in copper electrodeposition, particularly in combination with additives like chloride ions and SPS. These studies provide insights into optimizing the electroplating process for industrial applications (Tan & Harb, 2003).

Protein PEGylation

This compound derivatives are instrumental in the PEGylation of proteins, which is a strategy to increase the therapeutic efficacy of protein-based medicines. This technique involves site-specific PEGylation using a native and accessible disulfide without affecting the tertiary structure or biological activity of the proteins (Brocchini et al., 2008).

Mechanism of Action

Target of Action

Bis-PEG6-acid is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The this compound linker connects the E3 ligase ligand and the target protein ligand in a PROTAC molecule . The terminal carboxylic acids of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This allows the PROTAC to bind to both the E3 ligase and the target protein simultaneously, bringing them into close proximity. The E3 ligase then ubiquitinates the target protein, marking it for degradation by the proteasome .

Biochemical Pathways

The primary biochemical pathway affected by this compound, through its role in PROTACs, is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By directing specific proteins for degradation, PROTACs can modulate the levels of these proteins and thereby influence the biochemical pathways in which they are involved.

Pharmacokinetics

The hydrophilic peg spacer in this compound increases solubility in aqueous media , which could potentially enhance its bioavailability. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on the specific PROTAC in which this compound is used.

Result of Action

The result of this compound’s action, as part of a PROTAC, is the degradation of the target protein . This can lead to a decrease in the activity of the biochemical pathways in which the target protein is involved. The specific molecular and cellular effects would depend on the identity of the target protein.

Action Environment

The action of this compound, as part of a PROTAC, could potentially be influenced by various environmental factors. For instance, the pH of the environment could affect the stability of the amide bond formed by this compound . Additionally, factors such as temperature and the presence of other molecules could influence the efficiency of the ubiquitin-proteasome system . .

Future Directions

Biochemical Analysis

Biochemical Properties

Bis-PEG6-acid plays a significant role in biochemical reactions. It is used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The ability of this compound to form stable amide bonds with primary amine groups makes it an ideal linker for this purpose .

Cellular Effects

The use of this compound in the formation of PROTACs has implications for cellular function. PROTACs can target specific proteins within a cell for degradation, influencing cell signaling pathways, gene expression, and cellular metabolism . Excessive PEGylation can lead to a strong inhibition of cellular uptake and less efficient binding with protein targets, reducing the potential of the delivery system .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to form stable amide bonds with primary amine groups . This property is utilized in the formation of PROTACs, where this compound serves as a linker between the E3 ubiquitin ligase ligand and the ligand for the target protein .

Metabolic Pathways

As a PEG derivative, it is likely involved in reactions with primary amine groups

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its hydrophilic properties, which increase its solubility in aqueous media

Subcellular Localization

Its role in the formation of PROTACs suggests that it may be found wherever these compounds exert their effects within the cell

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O10/c17-15(18)1-3-21-5-7-23-9-11-25-13-14-26-12-10-24-8-6-22-4-2-16(19)20/h1-14H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBGEYNLLRKUTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Yl)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B606098.png)

![4-[4-[(Dimethylamino)methyl]-2,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One](/img/structure/B606101.png)

![(1R,3S)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-(propanoylamino)cyclopentane-1-carboxamide](/img/structure/B606103.png)